molecular formula C7H12N4O B1307869 3-(4-methyl-1H-pyrazol-1-yl)propanehydrazide CAS No. 512809-34-6

3-(4-methyl-1H-pyrazol-1-yl)propanehydrazide

Cat. No.: B1307869
CAS No.: 512809-34-6
M. Wt: 168.2 g/mol
InChI Key: BVSUTTBCURSYRG-UHFFFAOYSA-N
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Description

3-(4-methyl-1H-pyrazol-1-yl)propanehydrazide is an organic compound with the molecular formula C7H12N4O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Scientific Research Applications

3-(4-methyl-1H-pyrazol-1-yl)propanehydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methyl-1H-pyrazol-1-yl)propanehydrazide typically involves the reaction of 4-methyl-1H-pyrazole with a suitable hydrazide precursor. One common method is the reaction of 4-methyl-1H-pyrazole with 3-bromopropanehydrazide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-methyl-1H-pyrazol-1-yl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted hydrazides and related compounds.

Mechanism of Action

The mechanism of action of 3-(4-methyl-1H-pyrazol-1-yl)propanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    3-(4-methyl-1H-pyrazol-1-yl)propanoic acid: A related compound with a carboxylic acid group instead of a hydrazide group.

    3-(4-methylpiperazin-1-yl)propanoic acid: Another similar compound with a piperazine ring.

Uniqueness

3-(4-methyl-1H-pyrazol-1-yl)propanehydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for developing new chemical entities and exploring novel therapeutic applications .

Properties

IUPAC Name

3-(4-methylpyrazol-1-yl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-6-4-9-11(5-6)3-2-7(12)10-8/h4-5H,2-3,8H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSUTTBCURSYRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801241768
Record name 4-Methyl-1H-pyrazole-1-propanoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801241768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512809-34-6
Record name 4-Methyl-1H-pyrazole-1-propanoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512809-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1H-pyrazole-1-propanoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801241768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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